1,3-Diphenyl-2,3-epoxy-1-propanone, also known as chalcone oxide or 2-benzoyl-3-phenyloxirane, finds application in organic synthesis as a versatile building block for the construction of various complex molecules. Its epoxide ring can be readily opened or rearranged under different reaction conditions, leading to diverse functionalities. For instance, researchers have utilized it in the synthesis of biologically active heterocycles, such as pyrans and furans, which are important scaffolds found in numerous natural products and pharmaceuticals [].
This compound has been explored in the realm of polymer chemistry for the development of functional polymers. Its unique structure allows for its incorporation into polymer chains, introducing desirable properties. Studies have shown the potential of 1,3-diphenyl-2,3-epoxy-1-propanone in the synthesis of photoresponsive polymers, where light exposure triggers specific chemical reactions within the polymer backbone []. These photoresponsive polymers hold promise in applications like controlled drug delivery and advanced materials.
The self-assembly properties of 1,3-diphenyl-2,3-epoxy-1-propanone are being investigated in the field of supramolecular chemistry. Due to its specific interactions with other molecules, it can participate in the formation of well-defined supramolecular assemblies with unique architectures and functionalities. These assemblies have potential applications in areas like catalysis, sensing, and drug delivery [].
1,3-Diphenyl-2,3-epoxy-1-propanone, with the chemical formula C₁₅H₁₂O₂ and CAS Number 5411-12-1, is an organic compound characterized by its epoxy group and two phenyl substituents. This compound exhibits a melting point of 88-90 °C and a boiling point of approximately 374.1 °C at 760 mmHg . It is also known as Chalcone α,β-epoxide and is recognized for its structural features that include a carbonyl group adjacent to an epoxide group, contributing to its reactivity and potential applications in organic synthesis .
These reactions highlight its utility in synthetic organic chemistry, particularly in the construction of more complex molecular architectures.
Research indicates that 1,3-diphenyl-2,3-epoxy-1-propanone exhibits biological activities that may include:
Several methods have been reported for synthesizing 1,3-diphenyl-2,3-epoxy-1-propanone:
1,3-Diphenyl-2,3-epoxy-1-propanone finds applications in various fields:
Interaction studies involving 1,3-diphenyl-2,3-epoxy-1-propanone often focus on its reactivity with nucleophiles and electrophiles. The compound's epoxide group is particularly reactive towards nucleophiles such as amines and alcohols. Additionally, studies on its interaction with biological macromolecules (e.g., proteins) are crucial for understanding its potential toxicity and therapeutic effects.
Several compounds share structural similarities with 1,3-diphenyl-2,3-epoxy-1-propanone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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| Chalcone | Contains an α,β-unsaturated carbonyl | Precursor to various bioactive compounds | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Benzoylacetone | Contains a diketone structure | Exhibits chelating properties | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Trans-stilbene oxide | Epoxide with two phenyl groups | Involved in photo
Classical Synthetic RoutesClassical synthetic approaches for 1,3-diphenyl-2,3-epoxy-1-propanone have established the foundational methodologies that continue to be employed in both laboratory and industrial settings. These traditional methods provide reliable access to the target compound through well-characterized reaction pathways. Darzens Reaction ApproachThe Darzens reaction represents one of the most fundamental approaches for synthesizing 1,3-diphenyl-2,3-epoxy-1-propanone [1] [2] [3]. This classical methodology involves the condensation of phenacyl bromide with benzaldehyde in the presence of a strong base to form the α,β-epoxy ketone directly [1]. The reaction mechanism proceeds through initial deprotonation of the α-halo ester or ketone, followed by nucleophilic attack on the carbonyl carbon and subsequent intramolecular displacement of the halide to form the epoxide ring [1] [4]. Under optimized conditions, the Darzens reaction can achieve remarkable yields of up to 94% within 20 minutes when conducted at low temperatures (3-5°C) using sodium hydroxide in ethanol-water mixtures . The reaction demonstrates excellent efficiency with various substituted benzaldehydes, though electron-donating substituents generally provide superior yields compared to electron-withdrawing groups . For instance, 4-methoxybenzaldehyde derivatives typically yield 64.9% compared to 59.6% for 4-chlorobenzaldehyde analogs . The stereochemical outcome of the Darzens reaction depends on several factors, including the reaction conditions and substrate structure [1]. The initial aldol-type addition establishes the stereochemistry, which is subsequently locked in during the epoxide formation step. Both cis and trans epoxides can be formed, with the specific stereochemical outcome controlled by kinetic or thermodynamic factors depending on the reaction conditions employed [1] [4]. Temperature control emerges as a critical parameter in Darzens reaction optimization . Maintaining low temperatures (3-5°C) minimizes side reactions such as epoxide hydrolysis while maximizing the desired product formation . The choice of base also significantly influences the reaction outcome, with sodium hydroxide and potassium tert-butoxide being among the most effective bases for this transformation [2] [3]. Chalcone Epoxidation MethodsChalcone epoxidation represents an alternative classical route that proceeds through a two-step process involving initial chalcone synthesis followed by epoxidation [6] [7]. This approach typically begins with Claisen-Schmidt condensation between acetophenone and benzaldehyde to form the corresponding chalcone, which is subsequently epoxidized using various oxidizing agents [6]. The most commonly employed oxidizing agents for chalcone epoxidation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and various peroxy acids [6] [8]. Hydrogen peroxide in combination with sodium hydroxide provides an environmentally benign approach, achieving yields of 74-99% under appropriate conditions [9] [10] [11]. The reaction typically requires 2-3 hours at room temperature and benefits from the addition of phase-transfer catalysts to enhance reaction efficiency [9] [10]. Meta-chloroperoxybenzoic acid (m-CPBA) epoxidation offers mild reaction conditions and good functional group tolerance [12]. However, this method suffers from the formation of stoichiometric amounts of waste and potential safety concerns associated with the handling of the oxidizing agent [12]. Despite these limitations, m-CPBA remains a valuable reagent for small-scale laboratory syntheses where substrate compatibility is paramount. The Julia-Colonna epoxidation method provides access to enantiomerically enriched chalcone epoxides through the use of poly-leucine catalysts [13]. This asymmetric epoxidation process operates under triphasic conditions using hydrogen peroxide as the terminal oxidant [13]. The reaction achieves high enantioselectivities (up to 88.8%) and good conversions (88.4%), making it valuable for applications requiring stereochemically defined products [14]. Substituent effects play a crucial role in chalcone epoxidation efficiency [6]. Electron-rich chalcones generally undergo epoxidation more readily than electron-deficient analogs, reflecting the electrophilic nature of the epoxidation process [6]. The position of substituents also influences reactivity, with ortho-substituted chalcones often requiring modified conditions due to steric hindrance effects [6]. Modern Synthetic StrategiesContemporary synthetic approaches have evolved to address the limitations of classical methods while incorporating principles of green chemistry and process intensification. These modern strategies emphasize efficiency, sustainability, and scalability. Ultrasound-Assisted SynthesisUltrasound-assisted synthesis has emerged as a powerful tool for enhancing the efficiency of 1,3-diphenyl-2,3-epoxy-1-propanone preparation [9] [10] [11]. The cavitation effects generated by ultrasonic irradiation create localized high-energy conditions that accelerate chemical transformations and improve yields [9] [15]. The application of ultrasound to chalcone epoxidation demonstrates remarkable improvements in reaction efficiency [9] [10]. Using benzyldimethyltetradecylammonium chloride as a phase-transfer catalyst under ultrasonic irradiation, epoxidation reactions can be completed within 2-3 hours compared to 37 hours required under conventional conditions [11]. The optimal conditions involve 30% hydrogen peroxide with sodium hydroxide at room temperature, achieving yields of 74-99% [11]. The ultrasound-assisted approach offers several advantages over conventional methods [9] [15]. The enhanced mass transfer resulting from cavitation effects ensures better mixing between immiscible phases, leading to improved reaction rates and yields [9]. Additionally, the mild reaction temperatures employed reduce the formation of side products and minimize energy consumption [15]. Process optimization studies reveal that the amount of phase-transfer catalyst, base concentration, and ultrasonic power significantly influence reaction outcomes [11]. The optimal catalyst loading of 0.05 mmol provides the best balance between reaction efficiency and economic considerations [11]. Higher catalyst concentrations do not significantly improve yields but increase process costs [11]. The scalability of ultrasound-assisted synthesis has been demonstrated through successful applications in both laboratory and pilot-scale operations [15]. The technology is particularly attractive for industrial applications due to its ability to reduce reaction times while maintaining high product quality [9] [15]. Phase-Transfer Catalysis ApplicationsPhase-transfer catalysis (PTC) has revolutionized the synthesis of 1,3-diphenyl-2,3-epoxy-1-propanone by enabling efficient reactions between reactants in different phases [16] [17] [18]. This methodology is particularly valuable for epoxidation reactions involving aqueous hydrogen peroxide and organic chalcone substrates [17] [18]. Quaternary ammonium salts serve as the most effective phase-transfer catalysts for this transformation [16] [17]. Benzyltriethylammonium chloride and dodecyltrimethylammonium bromide (DTAB) have proven particularly effective, with catalyst loadings as low as 0.05 mol% providing excellent results [16] [17]. The mechanism involves the formation of lipophilic ion pairs that facilitate the transfer of oxidizing species into the organic phase where the epoxidation reaction occurs [17] [18]. The choice of phase-transfer catalyst significantly influences both reaction efficiency and selectivity [17]. Catalysts with appropriate lipophilic-hydrophilic balance provide optimal performance by ensuring efficient transport while maintaining catalyst stability [17]. The alkyl chain length of quaternary ammonium catalysts affects their partitioning behavior and, consequently, their catalytic efficiency [17]. Temperature effects in phase-transfer catalyzed epoxidation follow predictable patterns [8]. Lower temperatures generally favor epoxide formation over competing reactions such as hydrolysis or rearrangement [8]. The optimal temperature range for most systems falls between 0-25°C, balancing reaction rate with product selectivity [8]. The environmental advantages of phase-transfer catalysis include the ability to use water as a co-solvent, reducing the need for organic solvents [17] [18]. This approach aligns with green chemistry principles while maintaining high reaction efficiency [17]. Additionally, phase-transfer catalysts can often be recycled, further enhancing the sustainability of the process [17]. One-Pot Synthetic ProceduresOne-pot synthetic procedures represent a paradigm shift toward more efficient and sustainable chemical processes [7] [19] [12] [20]. These methods combine multiple synthetic steps into a single reaction vessel, eliminating the need for intermediate isolation and purification [7] [21]. The one-pot synthesis of 1,3-diphenyl-2,3-epoxy-1-propanone typically involves consecutive Claisen-Schmidt condensation and epoxidation reactions [7] [19] [21]. The process begins with the formation of the chalcone intermediate through aldol condensation, followed by in-situ epoxidation using hydrogen peroxide [7] [21]. This approach reduces waste generation, minimizes solvent usage, and improves overall process efficiency [7] [21]. Optimization of one-pot procedures requires careful consideration of reaction conditions that are compatible with both synthetic steps [7] [21]. The base catalyst used for Claisen-Schmidt condensation (typically sodium hydroxide) also serves to activate hydrogen peroxide for the subsequent epoxidation [7] [21]. The reaction temperature and timing must be optimized to ensure complete chalcone formation before epoxidation commences [7] [21]. The advantages of one-pot synthesis extend beyond environmental considerations [7] [21]. The elimination of intermediate workup steps reduces the overall process time and minimizes product losses that occur during isolation procedures [7] [21]. Additionally, one-pot methods often exhibit improved reproducibility due to reduced handling requirements [7] [21]. Substrate scope studies demonstrate that one-pot procedures accommodate various substituted benzaldehydes and acetophenones [7] [21]. However, substrates bearing base-sensitive functional groups may require modified conditions or alternative synthetic approaches [7] [21]. The method proves particularly effective for electron-neutral and electron-rich substrates [7] [21]. Photochemical Synthesis ApproachesPhotochemical synthesis methodologies offer unique opportunities for 1,3-diphenyl-2,3-epoxy-1-propanone preparation through light-mediated transformations [22] [23] [24]. These approaches harness the power of photons to drive chemical reactions under mild conditions, often enabling transformations that are challenging to achieve through thermal processes [22]. Visible light-mediated synthesis has gained prominence due to its sustainability and mild reaction conditions [23] [24] [25]. Photoredox catalysis using iridium or ruthenium complexes can facilitate epoxide formation through various mechanisms, including energy transfer and electron transfer pathways [22] [23]. These photocatalytic systems operate under ambient conditions using readily available visible light sources [23] [24]. The application of photochemical methods to chalcone chemistry has revealed interesting reactivity patterns [26]. Ultraviolet irradiation of α-methylated chalcones induces E/Z isomerization, achieving photostationary states with ratios ranging from 44:56 to 26:74 [26]. While this specific transformation does not directly produce epoxides, it demonstrates the photochemical reactivity of the chalcone scaffold [26]. Energy transfer catalysis represents a particularly promising approach for photochemical epoxide synthesis [23]. The use of sensitizers that can absorb visible light and transfer energy to substrates enables reactions under mild conditions [23]. This methodology has been successfully applied to various cycloaddition reactions and could potentially be adapted for epoxide synthesis [23]. The development of photochemical flow reactors enhances the practical applicability of light-mediated synthesis [27]. Continuous flow systems provide better light penetration and heat management compared to batch processes [27]. These systems also offer improved scalability and process control [27]. Safety considerations in photochemical synthesis are generally favorable compared to traditional oxidative methods [23] [24]. The use of visible light eliminates the need for high-energy ultraviolet radiation while maintaining reaction efficiency [23]. Additionally, photochemical processes often proceed without the need for harsh chemical oxidants [23] [24]. Green Chemistry AdaptationsGreen chemistry principles have driven the development of environmentally sustainable approaches for 1,3-diphenyl-2,3-epoxy-1-propanone synthesis [28] [29] [27] [30]. These methodologies prioritize waste reduction, energy efficiency, and the use of benign reagents and solvents [31] [32]. Solvent-free synthesis represents one of the most significant advances in green chemistry applications [31]. Neat reaction conditions eliminate the environmental impact associated with organic solvent use while often providing enhanced reaction rates due to higher effective concentrations [31]. Microwave-assisted solvent-free synthesis of chalcone epoxides demonstrates yields of 70-95% with reaction times reduced to 5-15 minutes [31]. Aqueous media synthesis offers another environmentally friendly alternative [31]. Water serves as both solvent and reactant in certain epoxidation protocols, particularly those involving hydrogen peroxide as the oxidant [31] [33]. The development of water-compatible catalysts and surfactant systems enables efficient reactions in aqueous environments [31]. Biocatalytic approaches represent the frontier of green epoxidation chemistry [31] [34]. Enzymatic systems offer exceptional selectivity and operate under mild conditions using environmentally benign co-factors [31]. While the substrate scope for biocatalytic epoxidation remains limited, ongoing research continues to expand the applicability of these methods [34]. Electrochemical epoxidation emerges as a promising green alternative that uses electricity as the driving force for oxidation [28] [27] [35]. These methods eliminate the need for chemical oxidants and can operate using renewable electricity sources [28] [27]. Electrochemical systems demonstrate high atom economy and minimal waste generation [28] [35]. The integration of renewable feedstocks into epoxide synthesis aligns with circular economy principles [36] [37]. Bio-based starting materials and catalysts reduce dependence on petroleum-derived chemicals while maintaining synthetic efficiency [36] [37]. The development of lignin-based catalysts and bio-derived solvents exemplifies this approach [37]. Scalability and Industrial Production ConsiderationsThe transition from laboratory synthesis to industrial production requires careful consideration of scalability factors, economic viability, and safety requirements [38] [39] [33]. Industrial-scale synthesis of 1,3-diphenyl-2,3-epoxy-1-propanone must balance efficiency with environmental and economic constraints [38] [40]. Process intensification through continuous flow technology offers significant advantages for large-scale epoxide production [39] [40]. Flow reactors provide superior heat and mass transfer compared to batch systems, enabling better control of exothermic epoxidation reactions [39]. The reduced reactor volumes inherent in flow systems enhance safety by minimizing the inventory of hazardous materials [39]. Economic considerations play a crucial role in industrial process selection [38] [39]. The cost of raw materials, catalysts, and energy consumption must be optimized to ensure commercial viability [38]. Phase-transfer catalysis emerges as particularly attractive for industrial applications due to its efficiency and recyclability [17] [39]. Safety considerations are paramount in industrial epoxide production due to the exothermic nature of epoxidation reactions and the reactivity of epoxide products [39] [33]. Continuous monitoring systems and advanced process control ensure safe operation within defined parameters [39]. The use of inherently safer reagents, such as hydrogen peroxide instead of organic peroxides, reduces operational risks [39] [33]. Environmental compliance requires adherence to strict regulations regarding emissions, waste generation, and worker safety [38]. Industrial processes must incorporate waste minimization strategies and efficient separation technologies to meet regulatory requirements [38]. The development of closed-loop systems and catalyst recycling protocols enhances environmental performance [38]. Quality control systems ensure consistent product specifications for commercial applications [38]. Analytical methods for monitoring impurities, stereochemistry, and physical properties must be validated and implemented at production scale [38]. Statistical process control provides early detection of process deviations and maintains product quality [38]. Market demand for 1,3-diphenyl-2,3-epoxy-1-propanone in pharmaceutical, polymer, and specialty chemical applications drives industrial development [41] [42]. The compound serves as a key intermediate in drug synthesis and as a building block for advanced materials [41] [42]. Understanding market requirements and specifications guides process development priorities [41].
XLogP3 2.8
GHS Hazard Statements
Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation]; H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin]; H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Other CAS
7570-86-7
5411-12-1 Dates
Last modified: 08-15-2023
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